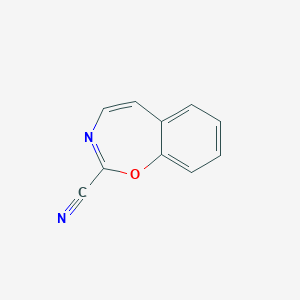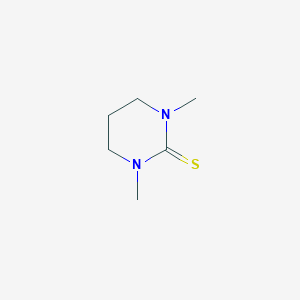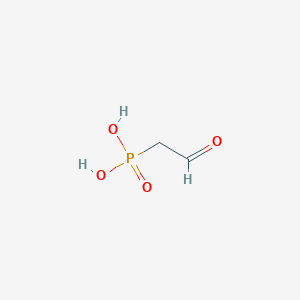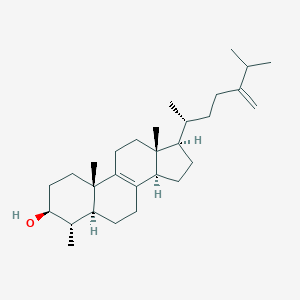
2-Cyclohexylpyridine
Descripción general
Descripción
2-Cyclohexylpyridine (2-CP) is a heterocyclic organic compound that has been widely studied for its potential use in various scientific research applications. This compound is a derivative of pyridine, with a cyclohexyl group attached to the nitrogen atom of the pyridine ring. The unique chemical structure of 2-CP makes it an interesting subject of study for researchers in the fields of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylpyridine is not fully understood, but it is believed to act as a nucleophile in organic reactions. The cyclohexyl group attached to the nitrogen atom of the pyridine ring may also play a role in the compound's reactivity.
Efectos Bioquímicos Y Fisiológicos
While 2-Cyclohexylpyridine has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have anti-inflammatory and analgesic properties. Additionally, 2-Cyclohexylpyridine has been shown to inhibit the growth of certain cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Cyclohexylpyridine in lab experiments is its relatively simple synthesis method. Additionally, the compound's unique chemical structure makes it an interesting subject of study for researchers in a variety of fields. However, one limitation of using 2-Cyclohexylpyridine in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-Cyclohexylpyridine. One potential area of study is the compound's potential use as a ligand in coordination chemistry. Additionally, further research is needed to fully understand the compound's mechanism of action and potential biochemical and physiological effects. Finally, there may be opportunities to modify the structure of 2-Cyclohexylpyridine to improve its reactivity and selectivity in organic reactions.
Métodos De Síntesis
The synthesis of 2-Cyclohexylpyridine can be achieved through several different methods, including the reaction of cyclohexylmagnesium bromide with pyridine, and the reaction of cyclohexene with pyridine in the presence of a catalyst. The yield of 2-Cyclohexylpyridine can be improved by using a solvent such as tetrahydrofuran or diethyl ether.
Aplicaciones Científicas De Investigación
2-Cyclohexylpyridine has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of organic synthesis, where 2-Cyclohexylpyridine has been used as a building block for the synthesis of other compounds. Additionally, 2-Cyclohexylpyridine has been studied for its potential use as a ligand in coordination chemistry, and as a catalyst in organic reactions.
Propiedades
IUPAC Name |
2-cyclohexylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h4-5,8-10H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTHUTALXJNNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166324 | |
| Record name | 2-Cyclohexylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylpyridine | |
CAS RN |
15787-49-2 | |
| Record name | 2-Cyclohexylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15787-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015787492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)



